Methyl 1-phenylhydraziniumcarboxylate chloride
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Overview
Description
Methyl N-amino-N-phenylcarbamate;hydrochloride is a chemical compound belonging to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-amino-N-phenylcarbamate;hydrochloride typically involves the reaction of aniline with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include temperatures ranging from 0°C to 25°C and reaction times of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as iron-chrome catalysts have been found to be effective in promoting the carbamoylation process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-amino-N-phenylcarbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl N-amino-N-phenylcarbamate;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and as a protecting group for amines in peptide synthesis
Mechanism of Action
The mechanism of action of methyl N-amino-N-phenylcarbamate;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl N-phenylcarbamate: Similar in structure but lacks the amino group.
Methyl N-methyl-N-phenylcarbamate: Contains an additional methyl group on the nitrogen atom.
Ethyl N-phenylcarbamate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Methyl N-amino-N-phenylcarbamate;hydrochloride is unique due to the presence of both amino and carbamate functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11ClN2O2 |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
methyl N-amino-N-phenylcarbamate;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)10(9)7-5-3-2-4-6-7;/h2-6H,9H2,1H3;1H |
InChI Key |
CLOIIPRWTQEGSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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